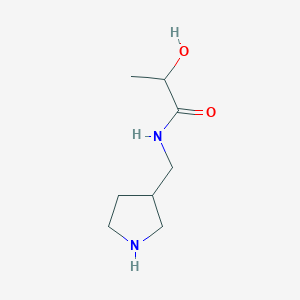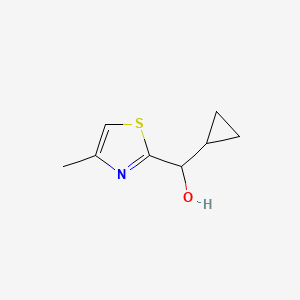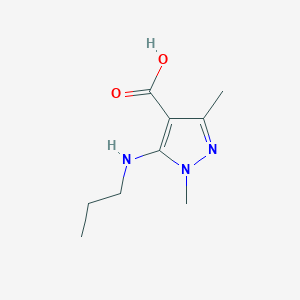
2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide is an organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a hydroxyl group, a pyrrolidine ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide typically involves the reaction of pyrrolidine with a suitable precursor, such as 2-hydroxypropanamide. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to various biochemical effects. The pyrrolidine ring contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylpropanamide: Similar in structure but with dimethyl substitution instead of the pyrrolidine ring.
Propanamide: Lacks the hydroxyl and pyrrolidine groups, making it less complex.
Uniqueness
2-Hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide is unique due to the presence of the pyrrolidine ring, which enhances its stability and reactivity compared to simpler amides.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-hydroxy-N-(pyrrolidin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(11)8(12)10-5-7-2-3-9-4-7/h6-7,9,11H,2-5H2,1H3,(H,10,12) |
InChI Key |
HOJCMCLEAWJYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13287116.png)

![3-{[(2,3-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13287122.png)
amine](/img/structure/B13287126.png)
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13287127.png)


amine](/img/structure/B13287139.png)


![2-[(Dimethylamino)methylidene]cycloheptan-1-one](/img/structure/B13287170.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol](/img/structure/B13287174.png)

amine](/img/structure/B13287193.png)
